Cas no 1540832-33-4 (3-(aminomethyl)-1-benzofuran-2-carboxylic acid)

3-(aminomethyl)-1-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Benzofurancarboxylic acid, 3-(aminomethyl)-
- 3-(aminomethyl)-1-benzofuran-2-carboxylic acid
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- MDL: MFCD26670899
- インチ: 1S/C10H9NO3/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H,12,13)
- InChIKey: DCYDHXWOKVNWDH-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(CN)=C1C(O)=O
3-(aminomethyl)-1-benzofuran-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261276-0.1g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
Enamine | EN300-261276-0.25g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
Enamine | EN300-261276-0.5g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Ambeed | A1083375-1g |
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 1g |
$655.0 | 2024-04-23 | |
Enamine | EN300-261276-5g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 5g |
$2650.0 | 2023-09-14 | ||
Enamine | EN300-261276-2.5g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
Enamine | EN300-261276-1.0g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
Enamine | EN300-261276-1g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-261276-10g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 10g |
$3929.0 | 2023-09-14 | ||
Enamine | EN300-261276-5.0g |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid |
1540832-33-4 | 95% | 5.0g |
$2650.0 | 2024-06-18 |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
3-(aminomethyl)-1-benzofuran-2-carboxylic acidに関する追加情報
Professional Introduction to 3-(aminomethyl)-1-benzofuran-2-carboxylic acid (CAS No. 1540832-33-4)
3-(aminomethyl)-1-benzofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1540832-33-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fused benzofuran core with an aminomethyl substituent, has garnered attention due to its versatile structural framework and potential applications in drug development. The benzofuran moiety is a common pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways, while the aminomethyl group introduces reactivity that can be exploited for further functionalization.
The structural attributes of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid make it a valuable intermediate in the synthesis of more complex molecules. The presence of both an amine and a carboxylic acid functionality allows for diverse chemical transformations, including amide bond formation, Schiff base condensation, and coupling reactions via protocols such as Buchwald-Hartwig coupling. These reactivities are particularly relevant in the context of modern drug discovery, where modular construction and site-specific functionalization are key strategies.
In recent years, there has been growing interest in benzofuran derivatives as scaffolds for therapeutic agents. Studies have demonstrated their potential in targeting neurological disorders, inflammatory diseases, and even oncological conditions. Theaminomethyl group in particular serves as a handle for appending pharmacophoric elements or linking to other biomolecules, facilitating the design of peptidomimetics or protein-protein interaction inhibitors. This adaptability has positioned compounds like 3-(aminomethyl)-1-benzofuran-2-carboxylic acid as candidates for further exploration in structure-activity relationship (SAR) studies.
Recent advancements in synthetic methodologies have further enhanced the accessibility of such heterocyclic compounds. Transition-metal-catalyzed reactions, for instance, have enabled efficient construction of benzofuran frameworks with high regioselectivity. Moreover, biocatalytic approaches are being explored to improve sustainability in their synthesis. Such innovations not only streamline the preparation of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid but also open avenues for incorporating chiral centers or other functional groups with precision.
The pharmacological relevance of this compound is underscored by several preclinical investigations. Researchers have leveraged its structural motif to develop analogs with enhanced binding affinity or improved metabolic stability. For example, derivatives of this nature have been investigated for their interactions with enzymes involved in metabolic pathways relevant to diabetes and obesity. Theaminomethyl moiety’s capacity to engage in hydrogen bonding or form salt bridges with biological targets further enhances its utility as a pharmacological handle.
In the realm of medicinal chemistry, the synthesis of3-(aminomethyl)-1-benzofuran-2-carboxylic acid exemplifies the synergy between organic synthesis and computational chemistry. Molecular modeling techniques are increasingly employed to predict binding modes and optimize lead compounds before experimental validation. This interdisciplinary approach has accelerated the discovery pipeline, allowing researchers to screen large libraries of derivatives efficiently. The compound’sCAS No. 1540832-33-4 serves as a reference point for these studies, ensuring reproducibility and standardization across different laboratories.
The future prospects for this compound are promising, particularly as drug development shifts toward more targeted and personalized therapies. Its structural versatility allows it to be incorporated into various drug-like molecules, making it a valuable building block for novel therapeutics. As synthetic chemists continue to refine methodologies for constructing complex heterocycles, compounds like 3-(aminomethyl)-1-benzofuran-2-carboxylic acid will remain at the forefront of innovation in pharmaceutical research.
In conclusion, 3-(aminomethyl)-1-benzofuran-2-carboxylic acid(CAS No. 1540832-33-4) represents a compelling example of how structural complexity can be leveraged for therapeutic benefit. Its unique combination of functional groups and its role as an intermediate make it indispensable in both academic research and industrial applications. As our understanding of biological systems evolves and new synthetic tools become available, this compound will undoubtedly continue to play a pivotal role in advancing pharmaceutical sciences.
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